molecular formula C8H11ClN2S B2823486 2-Chloro-4-(isopropylthio)-5-methylpyrimidine CAS No. 1512106-36-3

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

Cat. No.: B2823486
CAS No.: 1512106-36-3
M. Wt: 202.7
InChI Key: CHBGYWRMFYQDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(isopropylthio)-5-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with isopropylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(isopropylthio)-5-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-(isopropylthio)-5-methylpyrimidine or 2-alkoxy-4-(isopropylthio)-5-methylpyrimidine are formed.

    Oxidation Products: Sulfoxides or sulfones of the isopropylthio group.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-(isopropylthio)-5-methylpyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylthio)-5-methylpyrimidine
  • 2-Chloro-4-(ethylthio)-5-methylpyrimidine
  • 2-Chloro-4-(propylthio)-5-methylpyrimidine

Comparison

2-Chloro-4-(isopropylthio)-5-methylpyrimidine is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with smaller or larger alkylthio groups. Additionally, the isopropylthio group may enhance the compound’s biological activity by improving its binding affinity to molecular targets .

Properties

IUPAC Name

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGYWRMFYQDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1SC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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